![molecular formula C13H29NO2 B14324115 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- CAS No. 106720-37-0](/img/structure/B14324115.png)
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- is an organic compound with the molecular formula C13H29NO2 It is a derivative of octanamine, featuring an additional ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- can be synthesized through a multi-step process involving the reaction of octanamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine compounds.
Scientific Research Applications
1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-Octanamine: A simpler amine with similar alkyl chain length but lacking the ethoxyethoxy group.
N-Methyloctylamine: Contains a methyl group attached to the nitrogen, differing in its substitution pattern.
N,N-Dioctylmethylamine: Features two octyl groups attached to the nitrogen, providing different steric and electronic properties.
Uniqueness: 1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]- stands out due to its unique ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
Properties
CAS No. |
106720-37-0 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]octan-1-amine |
InChI |
InChI=1S/C13H29NO2/c1-3-4-5-6-7-8-9-14-10-11-16-13-12-15-2/h14H,3-13H2,1-2H3 |
InChI Key |
JRMLFAIOOFGLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


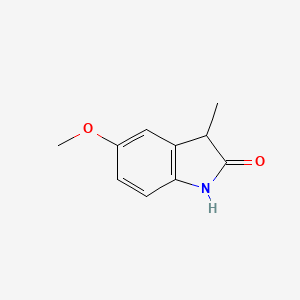
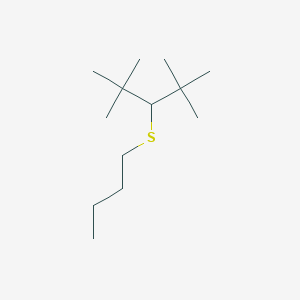
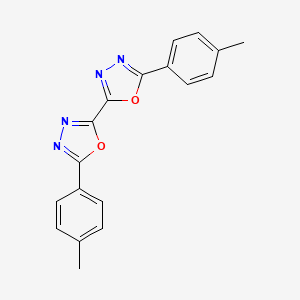
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
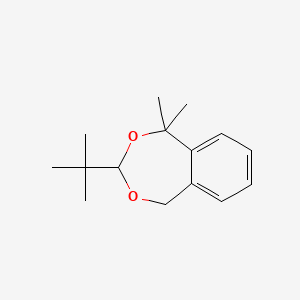

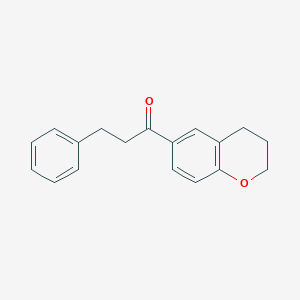
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
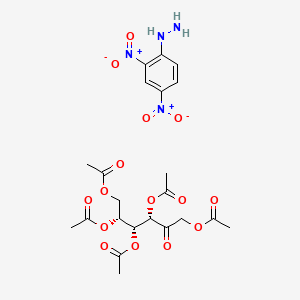
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
